3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline
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Overview
Description
“3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline” is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.2 . It is also known by the name "Benzenamine, 3-fluoro-4-(1-methyl-1H-pyrazol-5-yl)" .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “this compound”, involves various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of “this compound” has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
Pyrazole compounds, including “this compound”, are known for their diverse chemical reactions. For instance, they can undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications
Fluorinated Compounds in Polymer Science
Fluorinated polymers, due to their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability, have negligible residual monomer and oligomer content, low to no leachables, and are practically insoluble in water, not subject to long-range transport. These polymers, like Polytetrafluoroethylene (PTFE), find applications ranging from coatings and lubrication to pyrotechnics, indicating the potential utility of fluorinated compounds in creating materials with exceptional durability and resistance to extreme conditions (Henry et al., 2018).
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, such as 5-Fluorouracil (5-FU), have been pivotal in cancer treatment, showcasing the critical role of fluorine in developing pharmaceuticals with significant therapeutic impacts. The incorporation of fluorine into molecules can alter their metabolic stability, membrane permeability, and binding affinity, potentially offering avenues for the design of more effective drugs (Gmeiner, 2020).
Environmental and Analytical Applications
The analysis and environmental fate of fluorinated compounds, including their persistence, bioaccumulation, and toxic properties, highlight the importance of understanding and managing the environmental impact of these chemicals. Research in this area can inform the development of safer, more sustainable fluorinated compounds for various applications (Munoz et al., 2019).
Advanced Materials and Chemical Synthesis
Research on fluorinated liquid crystals demonstrates the impact of fluorine on the properties of materials, such as modifying phase behavior, stability, and electronic properties, suggesting the potential of fluorinated compounds in advanced material science and electronic applications (Hird, 2007).
Protein Design and Biotechnology
The exploration of fluorinated amino acids in protein design points to the capacity of fluorine to enhance the stability and functionality of biomolecules, offering promising strategies for engineering proteins with enhanced properties for biotechnological applications (Buer & Marsh, 2012).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that similar compounds can inhibit specific enzymes or modulate receptor activity .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Result of Action
Related compounds have been shown to have various biological effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can affect the action of similar compounds .
properties
IUPAC Name |
3-fluoro-4-(2-methylpyrazol-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTAAEJQCSIPQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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